7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine
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Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetaldehyde diethyl acetal, followed by cyclization to form the desired benzoxazepine ring . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Hydrolysis: Acidic or alkaline hydrolysis can lead to the formation of different hydrolyzed products.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be compared with other similar compounds such as:
2,3,4,5-Tetrahydro-1,5-benzodiazepine: This compound has a similar structure but contains a nitrogen atom instead of oxygen in the ring.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another structurally related compound with different biological activities.
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine: This compound has an additional oxo group, leading to different chemical properties.
These comparisons highlight the unique features of this compound, such as its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGMKIDJZYWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268111-65-4 |
Source
|
Record name | 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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